

# Application Notes: Prostacyclin Sodium Salt for Vasodilation Experiments

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## Compound of Interest

*Compound Name:* Prostaglandin I2 sodium salt

*Cat. No.:* B13802414

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## Introduction

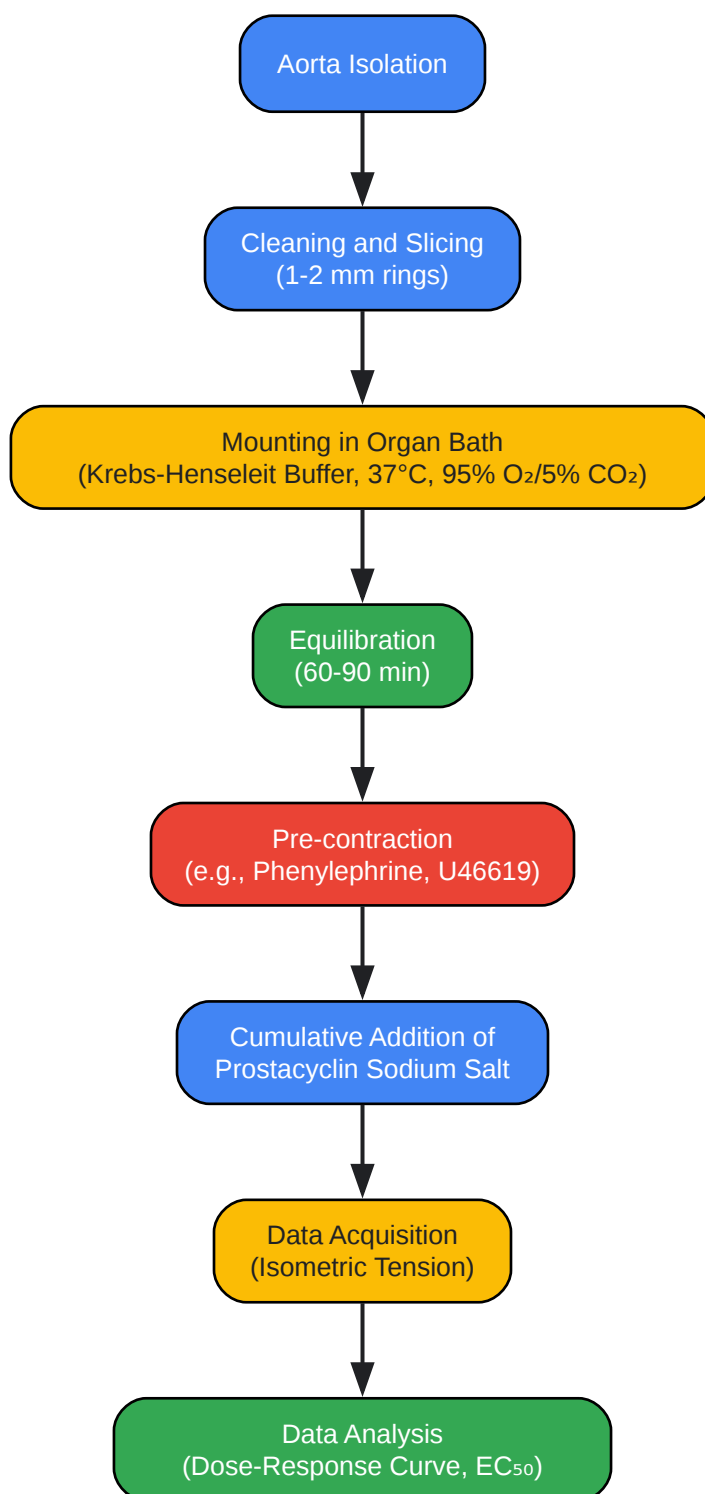
Prostacyclin (PGI<sub>2</sub>) is a powerful endogenous vasodilator and a potent inhibitor of platelet aggregation, playing a crucial role in cardiovascular homeostasis.[1][2] Its sodium salt, a stable and water-soluble formulation, is extensively utilized in experimental research to investigate vascular reactivity, screen potential therapeutic agents, and elucidate the molecular mechanisms underlying vasodilation. These application notes provide a comprehensive overview of the use of prostacyclin sodium salt in common ex vivo vasodilation models, including detailed protocols and expected outcomes.

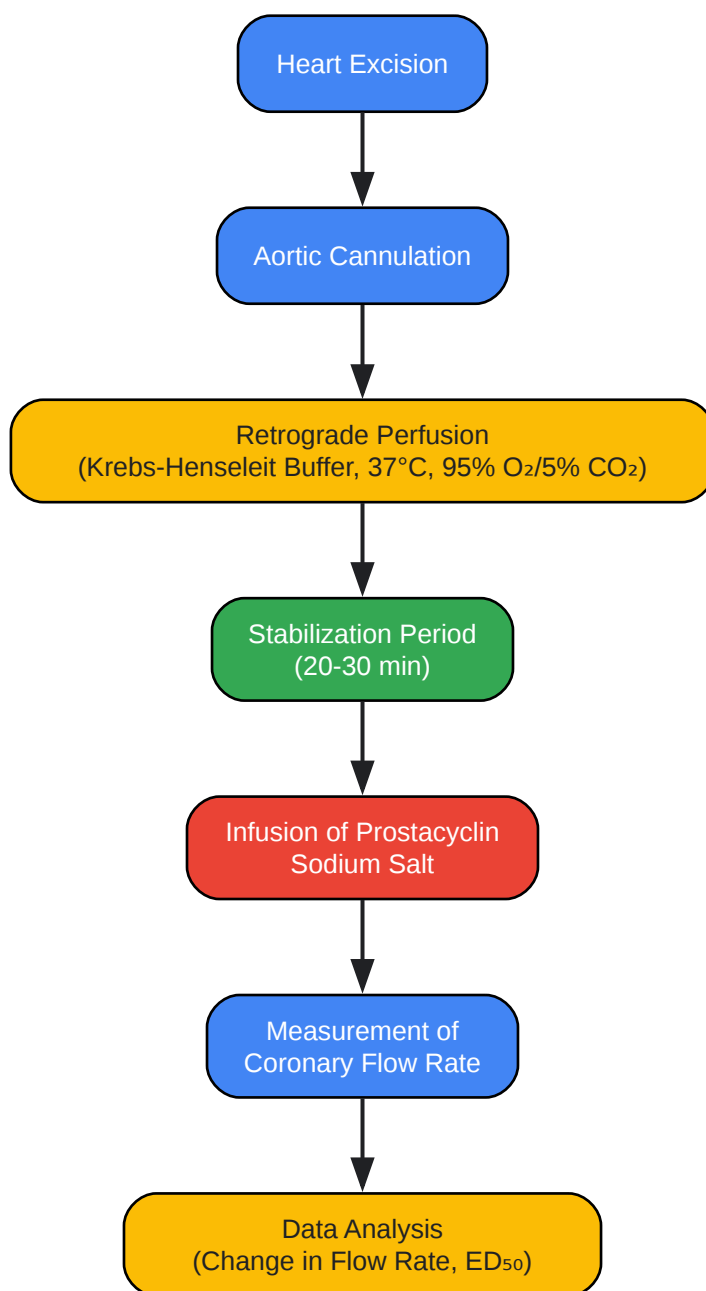
Prostacyclin exerts its effects by binding to the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR) located on the surface of vascular smooth muscle cells and platelets.[2] This binding initiates a signaling cascade that leads to the relaxation of vascular smooth muscle and subsequent vasodilation.[2][3]

## Mechanism of Action: The Prostacyclin Signaling Pathway

Prostacyclin's vasodilatory effect is mediated through the activation of the Gs-protein pathway. Upon binding to the IP receptor, the associated Gs alpha subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates and inhibits myosin light chain kinase, leading to the dephosphorylation of the myosin light chain. This event results in the relaxation of the vascular smooth muscle cells, causing vasodilation.[2]







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## References

- [1. Prostaglandin I2 and prostaglandin E2 modulate human intrarenal artery contractility through prostaglandin E2-EP4, prostacyclin-IP, and thromboxane A2-TP receptors - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. CV Pharmacology | Prostacyclin Receptor Agonists \[cvpharmacology.com\]](#)
- [3. Prostacyclin - Wikipedia \[en.wikipedia.org\]](#)
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